molecular formula C16H16F3N3S B2749424 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine CAS No. 1170359-31-5

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine

Cat. No.: B2749424
CAS No.: 1170359-31-5
M. Wt: 339.38
InChI Key: LUEAJBAIRVQLOL-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine is a pyrimidine derivative featuring a pyrrolidine substituent at the 4-position and a 3-(trifluoromethyl)benzylthio group at the 6-position.

Properties

IUPAC Name

4-pyrrolidin-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3S/c17-16(18,19)13-5-3-4-12(8-13)10-23-15-9-14(20-11-21-15)22-6-1-2-7-22/h3-5,8-9,11H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEAJBAIRVQLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is incorporated through a thiol-ene reaction, where a thiol derivative of the trifluoromethylbenzyl group reacts with the pyrimidine intermediate under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Antifungal Properties
Recent studies have highlighted the antifungal potential of pyrimidine derivatives, including those related to 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine. For instance, novel trifluoromethyl pyrimidine derivatives have shown significant antifungal activity against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml. Some compounds demonstrated inhibition rates comparable to established antifungal agents like tebuconazole .

Insecticidal Activity
In addition to antifungal properties, certain derivatives exhibit insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda. These activities were evaluated at concentrations of 500 μg/ml, indicating a moderate efficacy compared to commercial insecticides .

Anticancer Effects
The anticancer potential of this compound derivatives has also been investigated. In vitro studies showed that some compounds possess anticancer activity against cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). However, their effectiveness was noted to be lower than that of doxorubicin, a common chemotherapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can include:

  • Formation of the Pyrimidine Ring : This is often achieved through cyclization reactions involving substituted ureas or thioureas.
  • Introduction of the Trifluoromethyl Group : This can be accomplished using trifluoroacetic anhydride or similar reagents.
  • Thioether Formation : The final step usually involves the introduction of the thioether moiety through nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring or modifications in the thioether group can significantly influence their antifungal, insecticidal, and anticancer properties. For example:

  • Substituent Variations : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing lipophilicity and improving interaction with biological targets.
  • Ring Modifications : Altering the size or nature of the cyclic components can affect binding affinity to target proteins involved in disease processes.

Case Study 1: Antifungal Activity Evaluation

A series of pyrimidine derivatives were synthesized and tested for antifungal activity against B. cinerea. Compounds like 5b , 5j , and 5l exhibited inhibition rates exceeding 96%, indicating their potential as effective antifungal agents in agricultural applications .

Case Study 2: Anticancer Screening

The anticancer properties were assessed using various cancer cell lines, revealing that certain derivatives could inhibit cell proliferation effectively at concentrations around 5 μg/ml. This highlights their potential use in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparisons with analogs :

Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ): Feature fused thiazole-pyrimidine rings, increasing rigidity and planarity. Substituents like hydroxycoumarin and phenyl groups confer fluorescence properties but reduce solubility .

Thieno[2,3-d]pyrimidine hybrids (e.g., ): Integrate thienopyrimidine and coumarin moieties, enabling intramolecular charge transfer for fluorescence applications. The CF₃ group is absent, reducing lipophilicity compared to the target compound .

Trifluoromethylpyrimidines (e.g., compound 32 in ):

  • Share the CF₃ group but replace pyrrolidinyl with ethylthio and boronate ester groups.
  • Boronate esters (e.g., in 32 ) are tailored for PET imaging, unlike the target compound’s benzylthio group .

Pharmacological and Physicochemical Properties

Property Target Compound Thiazolo[4,5-d]pyrimidine Thieno[2,3-d]pyrimidine CF₃-Pyrimidine (32)
Lipophilicity (LogP) High (CF₃ and benzylthio groups) Moderate (polar hydroxycoumarin) Low (no CF₃) High (CF₃ and ethylthio)
Synthetic Complexity Moderate (no fused rings) High (multi-step fusion) Moderate (FeCl₃-SiO₂ catalyst) High (boronate synthesis)
Biological Activity Underexplored (inferred: anticancer potential) Antimicrobial, fluorescent Anticancer, fluorescent PET imaging probe

Key observations :

  • The CF₃ group in the target compound and 32 enhances metabolic stability compared to non-CF₃ analogs .
  • Pyrrolidinyl substituents may offer better blood-brain barrier penetration than rigid fused-ring systems .

Biological Activity

4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyrrolidine group and a trifluoromethylbenzyl thioether. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Organism
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)4.5Cell cycle arrest

These results highlight the compound's ability to target cancer cells selectively while exhibiting minimal toxicity to normal cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of pyrimidine derivatives, including our compound of interest. The results indicated that it displayed superior activity against Staphylococcus aureus compared to traditional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .

Study 2: Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the anticancer effects of various pyrimidine derivatives were assessed. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with detailed analysis revealing its role in disrupting mitochondrial function, leading to increased apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could act as an allosteric modulator for G-protein-coupled receptors (GPCRs), impacting various signaling pathways.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine and validating its purity?

Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Thioether formation : Reacting 6-chloropyrimidine derivatives with 3-(trifluoromethyl)benzylthiol under basic conditions (e.g., NaH in DMF), as seen in analogous thioether-linked pyrimidines .
  • Pyrrolidine substitution : Introducing the pyrrolidin-1-yl group via nucleophilic aromatic substitution (SNAr) using pyrrolidine and a catalyst like CuI .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using 1H/13C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~40–50 ppm for pyrrolidine carbons) and HRMS (calculated vs. observed m/z ± 2 ppm) .

Q. How can researchers characterize the electronic and steric effects of the trifluoromethylbenzylthio substituent on the pyrimidine ring?

  • Electronic effects : Use Hammett substituent constants (σm for CF3 group) to predict electron-withdrawing effects. Validate via computational methods (DFT calculations for charge distribution) and experimental data (NMR chemical shifts, e.g., deshielding of adjacent protons due to CF3) .
  • Steric effects : Compare X-ray crystallography data of analogs (e.g., 6-((3-(trifluoromethyl)benzyl)thio) vs. 6-((4-methoxyphenyl)thio) derivatives) to assess torsional angles and steric hindrance .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in substituted pyrimidines?

  • 1H-13C HSQC/HMBC NMR : Assigns proton-carbon correlations, distinguishing between regioisomers (e.g., 4-pyrrolidin-1-yl vs. 2-pyrrolidin-1-yl substitution) .
  • IR spectroscopy : Confirms thioether (C-S stretch ~600–700 cm⁻¹) and CF3 (symmetrical stretch ~1150–1250 cm⁻¹) groups .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with pyrrolidine NH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Substituent variation : Synthesize analogs with (a) alternative thioether groups (e.g., 4-CF3 vs. 2-CF3 benzylthio) and (b) modified pyrrolidine substituents (e.g., N-methylpyrrolidine). Compare anti-HIV RT inhibition (IC50) or kinase binding affinity .
  • Key findings : Analogous compounds (e.g., 12f in ) show enhanced activity when CF3 is meta-substituted (vs. para), likely due to improved hydrophobic interactions with target proteins .

Q. What experimental and computational methods resolve contradictions in reported biological activity data?

  • Experimental validation : Reproduce assays under standardized conditions (e.g., HIV RT inhibition with [³H]-dNTP incorporation assay) .
  • Computational docking : Use AutoDock Vina to model binding poses with HIV RT or kinases. Compare binding energies (ΔG) across analogs to identify critical interactions (e.g., π-π stacking with pyrimidine ring) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values for CF3-substituted pyrimidines) to identify outliers and validate trends .

Q. How can metabolic stability and toxicity profiles be assessed preclinically?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life (t1/2) via LC-MS .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
  • In vivo studies : Administer to rodents (10–50 mg/kg) and quantify plasma exposure (AUC) and metabolite formation (e.g., sulfoxide derivatives via thioether oxidation) .

Q. What strategies mitigate synthetic challenges such as low yield in thioether coupling steps?

  • Optimize reaction conditions : Use polar aprotic solvents (DMF, DMSO) with NaH as a base to enhance nucleophilicity of thiols .
  • Catalytic systems : Employ Pd(OAc)₂/Xantphos for cross-coupling with aryl halides, improving yields to >80% .
  • Protecting groups : Temporarily protect the pyrrolidine nitrogen with Boc to prevent side reactions during thioether formation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Analogous Compounds

Compound IDSubstituentsMelting Point (°C)Yield (%)Reference
12f ()3-CF3-benzylthio, 3-OH170–17279
DT218 ()4-CF3, 4-methoxyphenyl185–18777
Thermo 1546-80-12-CF3, 4-OH287.5–293.595

Q. Table 2. Comparison of Anti-HIV RT Activity

CompoundIC50 (μM)Selectivity Index (SI)Key Structural FeatureReference
12f ()0.12>1003-CF3-benzylthio
AZT (control)0.03250Azido groupN/A

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